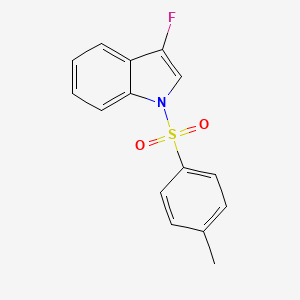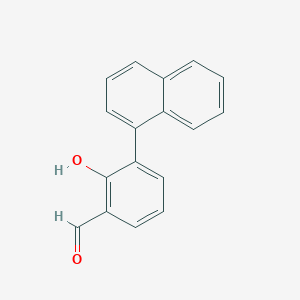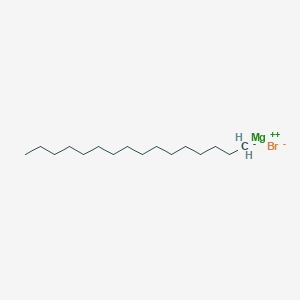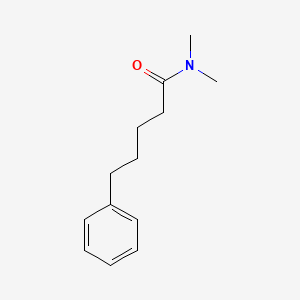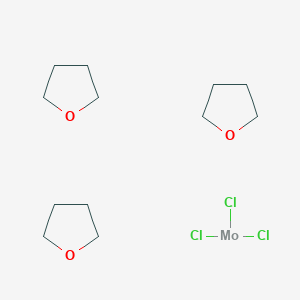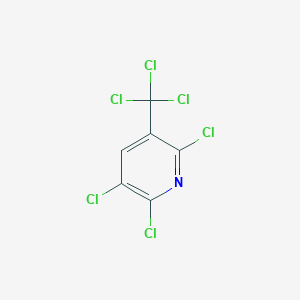
2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCMP) is a synthetic organic compound that has been widely investigated due to its unique properties and potential applications. TCMP is an aromatic compound with a molecular formula of C7H3Cl3N, and is a colorless, crystalline solid with a melting point of 167°C and a boiling point of 248°C. It is insoluble in water and soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% has been studied extensively in the scientific literature due to its unique properties and potential applications. It has been used in a wide range of research applications, including in the synthesis of novel compounds, in the development of new catalysts, and as a reagent in organic synthesis. Additionally, 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% has been studied for its potential use in the synthesis of pharmaceuticals, as a flame retardant, and as an insecticide.
Mécanisme D'action
The mechanism of action of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% is not fully understood, but it is believed to involve the formation of a covalent bond between the trichloromethyl group and the aromatic ring of the pyridine moiety. This covalent bond is thought to be responsible for the unique properties of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98%, such as its high solubility in organic solvents and its reactivity towards other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% are not fully understood. However, it has been reported to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and NADPH-cytochrome c reductase. Additionally, it has been reported to have a toxic effect on certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% in laboratory experiments has several advantages. It is a relatively inexpensive and widely available compound, and it is relatively stable and easy to handle. Additionally, it is soluble in a variety of organic solvents, making it suitable for use in a range of applications. However, it is important to note that 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% is a toxic compound and should be handled with caution.
Orientations Futures
The potential applications of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% are still being explored. One potential future direction is the development of new catalysts based on 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% for use in organic synthesis. Additionally, 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% could be explored as a potential flame retardant and insecticide. Furthermore, further research could be conducted on the biochemical and physiological effects of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98%, as well as its potential use in the synthesis of pharmaceuticals. Finally, further research could be conducted on the mechanism of action of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% and its potential applications in other areas of research.
Méthodes De Synthèse
2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% can be synthesized by a variety of methods, including the reaction of 2,3,5-trichloropyridine with trichloromethyl chloride in the presence of a base. Alternatively, it can be synthesized by the reaction of 2,3,5-trichloropyridine with trichloromethyl chloride in the presence of a base and a catalyst.
Propriétés
IUPAC Name |
2,3,6-trichloro-5-(trichloromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl6N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRPBTXNKBYTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

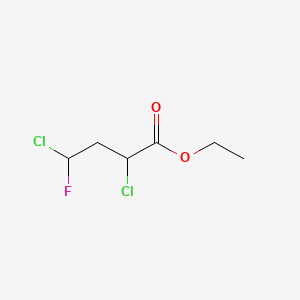
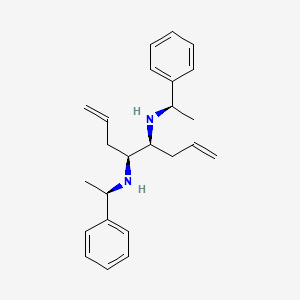

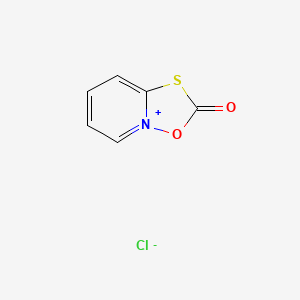
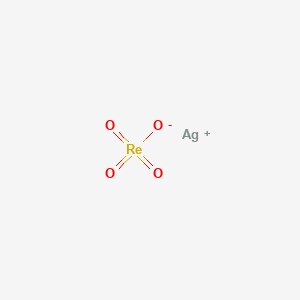
![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)
